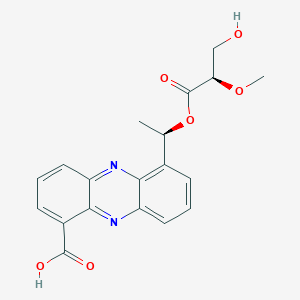

![molecular formula C16H14Cl2O5 B044422 2-[4-(2,4-二氯-5-羟基苯氧基)苯氧基]丙酸甲酯 CAS No. 124992-48-9](/img/structure/B44422.png)

2-[4-(2,4-二氯-5-羟基苯氧基)苯氧基]丙酸甲酯

描述

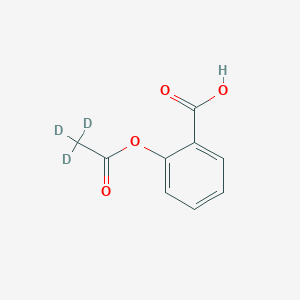

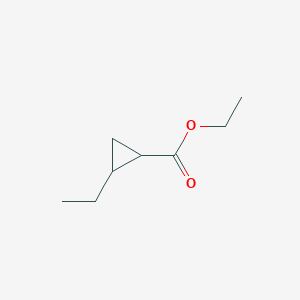

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is a chemical compound recognized for its selective herbicidal properties, particularly against wild oat (Avena fatua L.) in wheat crops. It operates by inhibiting the auxin-stimulated elongation of oat and wheat coleoptile segments, showcasing a mechanism of action that involves auxin antagonism and inhibition of root growth through its metabolite, dichlofop (Shimabukuro et al., 1978).

Synthesis Analysis

The synthesis of similar phenoxy propanoate compounds involves multi-step chemical reactions starting from base phenolic compounds. A related compound was synthesized from 2-(4-hydroxyphenyl)acetic acid, which reacted with thionyl chloride to produce an acetyl chloride intermediate. This was then reacted with other chemical reagents to achieve the final product, showcasing the complexity and detailed chemical manipulations required in synthesizing such molecules (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The crystal structure of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propionate (Diclofop-methyl) has been determined, revealing the conformational features of the 2-phenoxypropionate moiety. The structure closely resembles that of substituted 2-phenoxypropionic acid herbicides, indicating little conformational change associated with the presence of the methyl ester group (Smith et al., 1981).

Chemical Reactions and Properties

This compound functions as a strong auxin antagonist, a mode of action that is crucial for its herbicidal effects. The de-esterified metabolite, dichlofop, is responsible for inhibiting root growth, indicating a dual mechanism of action that is effective in plant species-specific targeting (Shimabukuro et al., 1978).

Physical Properties Analysis

While specific physical properties such as melting point, boiling point, or solubility are not detailed in the available literature, the synthesis and crystal structure analysis provide insights into the compound's molecular architecture, which can influence its physical behavior. The crystallographic analysis reveals its solid-state structure, aiding in understanding its stability and reactivity (Smith et al., 1981).

Chemical Properties Analysis

The chemical properties of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, such as reactivity with other compounds and its behavior under different environmental conditions, can be inferred from its mode of action and synthesis pathway. Its ability to inhibit plant growth through auxin antagonism and root growth inhibition reflects its selective reactivity and stability under biological conditions (Shimabukuro et al., 1978).

科学研究应用

除草剂合成和分析:

- 张丹申 (2009) 合成了 2-[4-(2,4-二氯-5-羟基苯氧基)苯氧基]丙酸甲酯的衍生物,在除草剂开发中具有潜在应用 (张丹申,2009)。

- 开发了一种用于气相色谱测定这种化合物等酸性除草剂的衍生化方法,改进了这些化学品的分析方法 (Rompa、Kremer 和 Zygmunt,2004)。

农业用途和杂草控制:

- 它已被确认为一种有效的禾本科除草剂,特别针对野燕麦,表明其在农业中用于杂草控制 (Nestler、Langeluddeke、Schönowsky 和 Schwerdtle,1979)。

- 研究已经检验了它对燕麦和小麦等作物生理影响,深入了解了其选择性和在农业中的安全使用 (Shimabukuro、Shimabukuro、Nord 和 Hoerauf,1978)。

毒理学和环境影响:

- 已经对这种除草剂与 MCPA 等其他化学物质之间的相互作用进行了调查,以了解其在农业环境中的行为 (Qureshi 和 Vanden Born,1979)。

- 已经开展了关于农场工人接触包括这种化合物在内的苯氧酸除草剂的研究,以评估职业健康风险 (Manninen、Kangas、Klen 和 Savolainen,1986)。

除草剂行为和降解:

- 关于含有这种除草剂的混合物的细菌降解的研究探索了生物修复和更有效农业利用的潜在方法 (Oh 和 Tuovinen,1991)。

- 对相关化合物二氯丙的的光化学行为的研究有助于了解此类除草剂的环境归趋和分解 (Meunier、Gauvin 和 Boule,2002)。

分析方法:

- 已经开发了用于测定各种样品中苯氧基除草剂的先进技术,增强了我们在环境中监测和研究这些化合物的能力 (Nuhu、Basheer、Alhooshani 和 Al-Arfaj,2012)。

属性

IUPAC Name |

methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXATZMSNYPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924981 | |

| Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |

CAS RN |

124992-48-9 | |

| Record name | Propanoic acid, 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124992489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

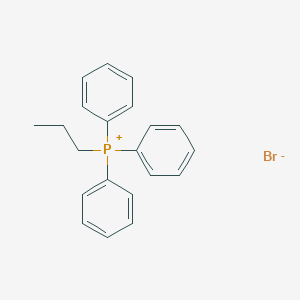

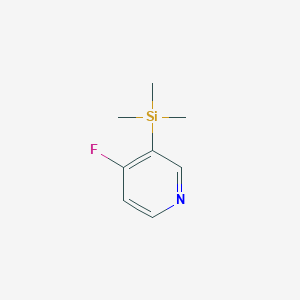

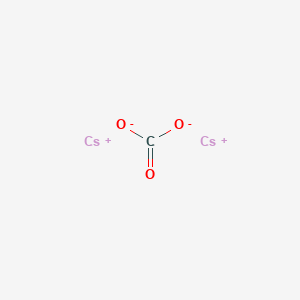

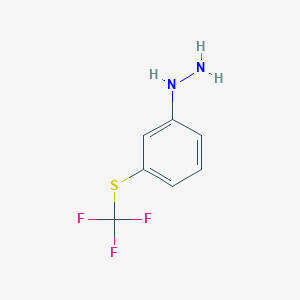

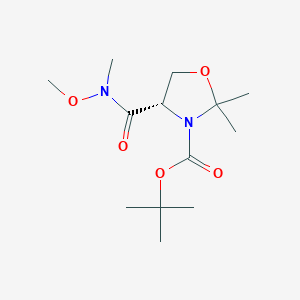

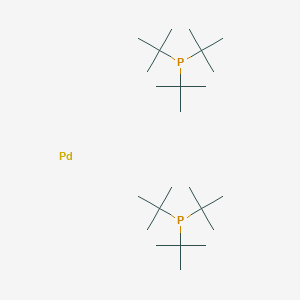

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)